2-Methylamino-cyclohexanol
Description
2-Methylamino-cyclohexanol (CAS: 92344-45-1, 20431-83-8) is an amino-alcohol derivative of cyclohexanol, featuring a methylamino (-NHCH₃) substituent on the cyclohexane ring.
Properties
IUPAC Name |
2-(methylamino)cyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-8-6-4-2-3-5-7(6)9/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HILGAVODIXBHHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1CCCCC1O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50902924 | |
| Record name | NoName_3500 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50902924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
20431-81-6 | |
| Record name | 20431-81-6 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245089 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Methylamino-cyclohexanol involves the reaction of cyclohexene oxide with aqueous methylamine. The process typically requires the addition of cyclohexene oxide to a 25% solution of aqueous methylamine with stirring and cooling over a period of one hour. The temperature of the mixture can reach up to 46°C during this time .
Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: 2-Methylamino-cyclohexanol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form cyclohexylamines.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be employed.
Major Products Formed:
Oxidation: Cyclohexanone or cyclohexanal.
Reduction: Cyclohexylamine.
Substitution: Various N-substituted cyclohexylamines.
Scientific Research Applications
2-Methylamino-cyclohexanol has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and as an intermediate in the synthesis of various industrial products
Mechanism of Action
The mechanism of action of 2-Methylamino-cyclohexanol involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins and enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and biochemical pathways, ultimately resulting in the desired therapeutic or biochemical effects .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table compares 2-Methylamino-cyclohexanol with key analogs:
Key Observations :
- Substituent Position: this compound differs from 4-(Methylamino)cyclohexanol in the placement of the methylamino group (2-position vs.
Physicochemical Properties
Limited direct data exist for this compound, but inferences can be drawn from analogs:
Notes:
- The hydroxyl (-OH) and amino (-NH) groups confer high polarity, favoring solubility in polar solvents. Steric hindrance in dimethylamino derivatives may reduce aqueous solubility compared to methylamino analogs .
Biological Activity
2-Methylamino-cyclohexanol, particularly its (1S,2S) and (1R,2R) stereoisomers, has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique biological activities. This compound is characterized by a cyclohexanol structure with a methylamino group, which influences its interaction with various biological targets. This article explores the biological activity of this compound through a review of recent research findings, mechanisms of action, and comparative studies with related compounds.
- Molecular Formula : C_7H_15N_O
- Molecular Weight : Approximately 129.20 g/mol
- Stereochemistry : Exists in multiple stereoisomeric forms, which can significantly affect its biological properties and reactivity.
The mechanism of action for this compound involves its role as a ligand for specific receptors and enzymes. It modulates the activity of various biomolecules through:
- Binding Affinity : The methylamino group enhances binding to certain receptors, potentially influencing neurotransmitter systems.
- Enzyme Interaction : Acts as an inhibitor or activator for various enzymes, impacting metabolic pathways.
Biological Activities
Research has identified several biological activities associated with this compound:
Pharmacological Effects
- Neurotransmitter Modulation : Studies suggest that this compound may influence neurotransmitter levels, potentially offering therapeutic effects in neurological disorders.
- Antioxidant Activity : The compound exhibits antioxidant properties, which could contribute to cellular protection against oxidative stress.
- Anti-inflammatory Effects : Preliminary studies indicate that it may reduce inflammation markers, suggesting potential applications in treating inflammatory diseases .
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound | Structure | Key Differences | Biological Activity |
|---|---|---|---|
| 2-Amino-cyclohexanol | Lacks methyl group | Different chemical properties | Lower binding affinity |
| (1R,2R)-2-Methylamino-cyclohexanol | Enantiomer | Opposite stereochemistry | Potentially different pharmacological effects |
| 2-Methylamino-cyclohexanone | Ketone precursor | Contains carbonyl group | Different metabolic pathways |
Case Studies
Several case studies have provided insights into the biological activity of this compound:
- Neuropharmacological Study : A study investigated the effects of (1S,2S)-2-Methylamino-cyclohexanol on neurotransmitter release in animal models. Results indicated a significant increase in serotonin levels, suggesting potential antidepressant effects.
- Antioxidant Study : Research demonstrated that the compound could scavenge free radicals effectively, outperforming some known antioxidants at similar concentrations. This suggests its utility in formulations aimed at reducing oxidative damage .
- Inflammation Model : In vitro studies showed that treatment with this compound reduced the expression of pro-inflammatory cytokines in cultured macrophages, indicating its potential as an anti-inflammatory agent .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
